Ellagic acid dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

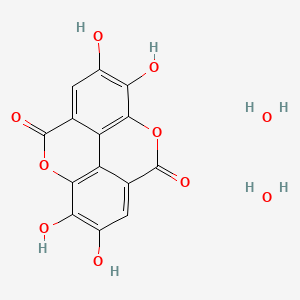

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCRIPMALGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ellagic acid dihydrate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and seeds. It is known for its potent antioxidant, anti-inflammatory, and anti-proliferative properties, making it a subject of significant interest in the fields of nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the chemical structure and diverse properties of its dihydrate form, offering valuable insights for researchers exploring its therapeutic potential.

Chemical Structure and Identification

Ellagic acid dihydrate is the hydrated form of ellagic acid, a dilactone of hexahydroxydiphenic acid. The planar molecules of ellagic acid are interconnected by hydrogen bonds to water molecules, forming crystalline layers.[1]

Chemical Formula: C₁₄H₆O₈·2H₂O

IUPAC Name: 2,3,7,8-tetrahydroxy-[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione dihydrate

CAS Number: 476-66-4 (anhydrous)

Molecular Structure: The core structure consists of four fused rings, with hydroxyl groups attached at positions 2, 3, 7, and 8. The two lactone rings are key to its chemical reactivity and biological activity.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. A summary of these properties is presented in the tables below.

Table 3.1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 338.22 g/mol | [2][3] |

| Appearance | Slightly beige powder | [4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in DMSO (with sonication), 1M NaOH.[3] Insoluble in water. | [3] |

| pKa | Not available |

Table 3.2: Spectroscopic Data of Ellagic Acid

| Technique | Wavelength/Shift | Reference(s) |

| UV-Vis (in PBS) | λmax = 276 nm | [6] |

| UV-Vis (in Methanol) | λmax = 254 nm, 363 nm | [7] |

| ¹H-NMR (600 MHz, DMSO-d₆) | δ 7.61 (s, 2H), δ 10.5 (br s, 4H) | [8] |

| ¹³C-NMR (DMSO-d₆) | δ 158.9, 148.2, 139.5, 136.2, 112.1, 110.2, 107.5 | [9][10] |

| FT-IR (KBr) | 3150 cm⁻¹ (O-H stretching), 1724 cm⁻¹ (C=O stretching of lactone) | [11][12][13][14][15] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory actions.

Antioxidant Activity

Ellagic acid is a potent antioxidant that can neutralize harmful free radicals, thereby protecting cells from oxidative stress and damage.[16] This activity is central to many of its other biological effects.

Anti-inflammatory Effects

Ellagic acid has demonstrated significant anti-inflammatory properties. It can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. Specifically, it has been shown to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1][5][17][18][19][20][21]

Anticancer Potential

Extensive research has highlighted the anticancer potential of ellagic acid. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth. These effects are mediated through its influence on several key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[12][19][22][23]

Key Signaling Pathways Modulated by Ellagic Acid

Ellagic acid exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action and therapeutic potential.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Ellagic acid has been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[19][20][22][23][24][25] It achieves this by down-regulating the expression of PI3K and phosphorylated Akt (pAkt).[19]

Caption: Ellagic acid inhibits the PI3K/Akt pathway, reducing cell proliferation and survival.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Ellagic acid has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[5][17][19][20][21][26][27]

Caption: Ellagic acid blocks NF-κB activation, reducing pro-inflammatory gene expression.

MAPK Signaling Pathway

The MAPK signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Ellagic acid can modulate this pathway, often leading to the inhibition of cancer cell growth and the reduction of inflammatory responses.[1][2][18][22][28] It has been shown to suppress the phosphorylation of key MAPK components like ERK, JNK, and p38.[1][18][22]

References

- 1. mdpi.com [mdpi.com]

- 2. Ellagic acid protects against angiotensin II-induced hypertrophic responses through ROS-mediated MAPK pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. This compound | C14H10O10 | CID 16760409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. jidmr.com [jidmr.com]

- 14. researchgate.net [researchgate.net]

- 15. Ellagic acid(476-66-4) IR Spectrum [m.chemicalbook.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Serum Metabolomics and NF-κB Pathway Analysis Revealed the Antipyretic Mechanism of Ellagic Acid on LPS-Induced Fever in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Ellagic Acid Dihydrate for Researchers and Drug Development Professionals

Introduction

Ellagic acid is a naturally occurring polyphenolic compound that has garnered significant interest in the scientific community for its potential therapeutic properties. Structurally, it is a dilactone of hexahydroxydiphenic acid and is often found in nature as a component of larger molecules called ellagitannins.[1] Upon hydrolysis in the gastrointestinal tract, these ellagitannins release ellagic acid, which can then be absorbed by the body.[1][2] Ellagic acid dihydrate is a hydrated form of ellagic acid. This guide provides an in-depth overview of the natural sources of ellagic acid, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a look into the key signaling pathways it modulates.

Natural Sources of Ellagic Acid

Ellagic acid is present in a variety of plants, particularly in fruits, nuts, and seeds.[3][4][5] It is especially abundant in berries belonging to the Rosaceae family.[6] The compound can be found in its free form, as ellagic acid glycosides, or as part of ellagitannins.[7]

The primary dietary sources of ellagic acid include:

-

Berries: Raspberries, strawberries, blackberries, cranberries, and cloudberries are among the richest sources.[3][5][8]

-

Nuts: Walnuts and pecans contain significant amounts of ellagic acid.[3][5][8][9]

-

Fruits: Pomegranates are a well-known source of ellagic acid, primarily from the hydrolysis of ellagitannins like punicalagin.[1][3][10] Grapes, particularly muscadine grapes, and some exotic fruits from the Myrtaceae family also contain this compound.[1][3][5]

-

Other Sources: Ellagic acid is also found in the wood and bark of some trees, such as oak.[1][9] The medicinal mushroom Phellinus linteus is another source.[9]

Quantitative Analysis of Ellagic Acid in Natural Sources

The concentration of ellagic acid can vary significantly depending on the plant species, variety, growing conditions, and the part of the plant being analyzed. The following table summarizes the ellagic acid content in various natural sources, as reported in scientific literature. It is important to note that much of the reported "total ellagic acid" content is determined after acid hydrolysis of ellagitannins.

| Natural Source | Part Analyzed | Ellagic Acid Content (mg/g) | Basis |

| Kakadu Plum | Fruit | 8.26 - 14.7 | Fresh Weight[6] |

| Raspberry | Fruit | 1.5 - 2.7 | Dry Weight |

| Strawberry | Fruit | 0.3 - 0.9 | Dry Weight |

| Pomegranate | Juice | 0.811 mg/L | -[1] |

| Blackberry | Fruit | ~0.55 | Fresh Weight[8] |

| Walnut | Kernel | ~0.58 | Fresh Weight |

| Pecan | Kernel | ~0.33 | Fresh Weight |

Note: The values presented are approximate and can vary. Researchers should consult specific studies for detailed information on the cultivars and analytical methods used.

Experimental Protocols

The extraction and quantification of ellagic acid from natural sources are critical for research and development. The following are generalized protocols based on common laboratory practices.

Protocol 1: Extraction of Ellagic Acid from Plant Material

This protocol describes a common method for extracting ellagic acid and ellagitannins from a freeze-dried plant sample.

-

Sample Preparation: Freeze-dry the plant material (e.g., fruit pulp, leaves) to remove water and grind it into a fine powder.

-

Solvent Extraction:

-

Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

-

Add 10 mL of a solvent mixture, such as acetone/water (70:30 v/v) or methanol (B129727).[7]

-

Sonicate the mixture for 20-30 minutes at room temperature.[11]

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the organic solvent from the combined supernatant using a rotary evaporator under reduced pressure at a temperature below 40°C. The remaining aqueous extract can be used for further analysis.

Protocol 2: Acid Hydrolysis for Total Ellagic Acid Determination

To quantify the total ellagic acid content, including that released from ellagitannins, an acid hydrolysis step is necessary.

-

Hydrolysis Setup: Take a known volume of the aqueous extract from Protocol 1.

-

Acidification: Add a strong acid, such as sulfuric acid or hydrochloric acid, to the extract.[12]

-

Heating: Heat the mixture at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 20-120 hours, depending on the method and sample matrix).[12] This process cleaves the ester bonds of ellagitannins, releasing free ellagic acid.

-

Neutralization and Extraction: After cooling, neutralize the solution and extract the released ellagic acid using an organic solvent like ethyl acetate.

-

Preparation for Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol or DMSO) for quantitative analysis.

Protocol 3: Quantification of Ellagic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of ellagic acid.[13][14][15][16]

-

Chromatographic System:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14]

-

Mobile Phase: A gradient elution is often employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% phosphoric acid or 0.2% formic acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[13][14][16]

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the detection wavelength set at approximately 254 nm.[13][14][16]

-

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions as the standards.

-

Quantification: Determine the concentration of ellagic acid in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Ellagic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3][17][18] These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant Activity

Ellagic acid acts as a potent antioxidant by neutralizing harmful free radicals, thereby protecting cells from oxidative stress and damage.[3][18] It can also chelate metal ions involved in oxidative reactions and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[18][19]

Caption: Antioxidant mechanism of Ellagic Acid.

Anti-inflammatory Signaling

Ellagic acid has been shown to modulate inflammatory responses by targeting key signaling pathways. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while promoting the production of anti-inflammatory cytokines like IL-10.[20][21] This is achieved, in part, by modulating pathways such as the NF-κB and MAPK signaling cascades.[22][23]

Caption: Anti-inflammatory signaling pathways modulated by Ellagic Acid.

Anti-Cancer Signaling Pathways

Ellagic acid has demonstrated anti-cancer properties by influencing multiple signaling pathways involved in cancer progression.[17] It can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors).[24] Key pathways targeted by ellagic acid include the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the VEGFR-2 signaling pathway, which is central to angiogenesis.[25][26]

Caption: Anti-cancer signaling pathways targeted by Ellagic Acid.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and analysis of ellagic acid from natural sources.

Caption: General workflow for Ellagic Acid extraction and analysis.

Conclusion

This compound is a promising phytochemical with a wide distribution in the plant kingdom, particularly in berries and nuts. Its therapeutic potential, stemming from its antioxidant, anti-inflammatory, and anti-cancer properties, makes it a subject of intense research. This guide provides a foundational understanding of its natural sources, methods for its quantification, and the molecular pathways through which it exerts its biological effects. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for harnessing the full potential of this remarkable natural compound.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 4. Ellagic Acid Foods - Knowledge [fzbiotech.com]

- 5. Ellagic Acid: What Is It, How It Works, and Food Source List [medicinenet.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. well.org [well.org]

- 9. Ellagic acid - Wikipedia [en.wikipedia.org]

- 10. docs.bvsalud.org [docs.bvsalud.org]

- 11. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Ellagic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellagic acid, a polyphenol with significant therapeutic potential, is synthesized in plants through a complex biosynthetic pathway originating from primary metabolism. This technical guide provides an in-depth exploration of the core biosynthetic route to ellagic acid, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is designed to be a comprehensive resource for researchers in phytochemistry, drug discovery, and plant biotechnology, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying molecular pathways.

Introduction

Ellagic acid is a naturally occurring phenolic compound found in a variety of fruits, nuts, and seeds, where it often exists as a component of hydrolyzable tannins known as ellagitannins.[1] Structurally, it is a dilactone of hexahydroxydiphenic acid (HHDP).[1] The significant antioxidant, anti-inflammatory, and anti-proliferative properties of ellagic acid have made it a subject of intense research for its potential applications in the prevention and treatment of various diseases.[1] Understanding its biosynthesis in plants is crucial for harnessing this potential, whether through targeted breeding of high-yielding plant varieties, metabolic engineering, or biotechnological production systems.

This guide delineates the multi-step enzymatic pathway leading to ellagic acid, which can be broadly divided into four key stages:

-

Formation of Gallic Acid: The shikimate pathway provides the foundational precursor, 3-dehydroshikimic acid, which is converted to gallic acid.

-

Synthesis of Pentagalloylglucose (PGG): Gallic acid is first activated by glycosylation to form β-glucogallin, which then serves as both an acyl donor and acceptor in a series of galloylation reactions to produce the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[2]

-

Formation of Ellagitannins: PGG undergoes intramolecular oxidative coupling between adjacent galloyl groups, catalyzed by laccase-like enzymes, to form the hexahydroxydiphenoyl (HHDP) moiety characteristic of ellagitannins.[2]

-

Release of Ellagic Acid: Finally, ellagic acid is released through the hydrolysis of ellagitannins, a process that can occur both in planta and during extraction or digestion.[3]

The Core Biosynthetic Pathway of Ellagic Acid

The biosynthesis of ellagic acid is an extension of primary metabolism, branching from the shikimate pathway. The subsequent steps involve a series of enzymatic reactions that build upon the gallic acid scaffold to generate increasingly complex hydrolyzable tannins, from which ellagic acid is ultimately derived.

From the Shikimate Pathway to Gallic Acid

The journey to ellagic acid begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[4] The key steps leading to gallic acid are:

-

Erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway and phosphoenolpyruvate from glycolysis are the initial substrates.

-

A series of enzymatic reactions leads to the formation of 3-dehydroshikimate .[5]

-

Shikimate dehydrogenase (SDH) , a key enzyme in this pathway, can catalyze the NADP+-dependent oxidation of 3-dehydroshikimate to produce gallic acid.[3]

Formation of Pentagalloylglucose (PGG)

Gallic acid is the building block for hydrolyzable tannins. Its incorporation into these larger molecules begins with the formation of β-glucogallin, an energy-rich acyl donor.[2]

-

UDP-glucosyltransferase (UGT) catalyzes the esterification of gallic acid with UDP-glucose to form β-glucogallin (1-O-galloyl-β-D-glucose) .[6]

-

A series of β-glucogallin-dependent galloyltransferases then sequentially adds four more galloyl groups to the glucose core, using β-glucogallin as the galloyl donor, to yield 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) .[2][7]

From PGG to Ellagitannins and Ellagic Acid

PGG is the branch-point intermediate for the synthesis of both gallotannins and ellagitannins. The formation of ellagitannins involves an oxidative coupling reaction.

-

A laccase-like phenol (B47542) oxidase catalyzes the regio- and stereospecific oxidative C-C coupling between two adjacent galloyl groups of PGG (typically at the 4 and 6 positions) to form a hexahydroxydiphenoyl (HHDP) group . The resulting molecule is the simplest ellagitannin, tellimagrandin II .[2]

-

Further oxidative couplings can lead to the formation of more complex monomeric and dimeric ellagitannins like cornusiin E.[3]

-

Hydrolysis of the ester bonds in ellagitannins, either enzymatically within the plant or through chemical means, releases the HHDP group, which spontaneously lactonizes to form the stable ellagic acid .[8]

Regulation of Ellagic Acid Biosynthesis

The biosynthesis of ellagic acid is tightly regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stimuli.

-

Transcription Factors: Several families of transcription factors are implicated in the regulation of tannin biosynthesis, including MYB , bHLH , WRKY , and CAMTA .[9] These transcription factors can act as activators or repressors of the biosynthetic genes.

-

Phytohormones: Plant hormones such as jasmonates (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense responses and have been shown to influence the expression of genes in the shikimate and phenylpropanoid pathways.[10][11]

-

Environmental Stimuli: Abiotic stresses like wounding and high light intensity , as well as biotic stresses from pathogens and herbivores, can induce the accumulation of tannins as part of the plant's defense mechanism.[12][13]

Quantitative Data

The concentration of ellagic acid and its precursors varies significantly among plant species and tissues. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Ellagic Acid and Ellagitannins in Various Plant Sources

| Plant Source | Tissue | Compound | Concentration | Reference |

| Pomegranate (Punica granatum) | Peel | Punicalagin (Ellagitannin) | 11 - 20 g/kg | [12] |

| Pomegranate (Punica granatum) | Juice | Total Ellagic Acid | up to 811 mg/L | [12] |

| Raspberry (Rubus idaeus) | Fruit (Fresh Weight) | Ellagitannins | up to 330 mg/100g | [12] |

| Strawberry (Fragaria x ananassa) | Fruit (Fresh Weight) | Ellagitannins | ~70 mg/100g | [12] |

| Walnut (Juglans regia) | - | Pedunculagin (Ellagitannin) | Major Ellagitannin | [12] |

| Oak (Quercus sp.) | Wood (Dry Weight) | Ellagitannins | up to 10% | [12] |

Table 2: Kinetic Parameters of Key Enzymes in the Biosynthesis Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nKat/µg-1) | Reference |

| Shikimate Dehydrogenase (SDH) | Camellia sinensis | 3-Dehydroshikimate | 120 ± 10 | 0.44 ± 0.02 | [14] |

| Shikimate Dehydrogenase (SDH) | Camellia sinensis | Shikimate | 230 ± 20 | 0.28 ± 0.01 | [14] |

| UDP-Glucosyltransferase (UGT84A77) | Canarium album | Gallic Acid | 134.1 ± 14.2 | - | [15] |

| UDP-Glucosyltransferase (UGT84A77) | Canarium album | UDP-Glucose | 269.4 ± 31.8 | - | [15] |

| Laccase | Tellima grandiflora | Tellimagrandin II | - | - | [3] |

Note: Vmax values are often reported in different units and conditions; direct comparison should be made with caution. Kinetic data for many galloyltransferases and laccases in this specific pathway are not extensively characterized across multiple species.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of ellagic acid.

Protocol for Shikimate Dehydrogenase (SDH) Activity Assay

This protocol is adapted for a spectrophotometric assay measuring the production of NADPH.[16]

Materials:

-

Tris-HCl buffer (0.1 M, pH 8.8)

-

Shikimic acid solution (stock solution, e.g., 20 mM)

-

NADP+ solution (stock solution, e.g., 20 mM)

-

Plant protein extract

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following in a final volume of 1 mL:

-

Tris-HCl buffer (to final concentration of 0.1 M)

-

Shikimic acid (to a final concentration range of 0.1 to 2 mM for kinetic studies)

-

Plant protein extract (e.g., 50 µL)

-

-

Initiate the Reaction: Add NADP+ (to a final concentration of 2 mM) to start the reaction.

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes at 23 °C. The increase in absorbance corresponds to the reduction of NADP+ to NADPH (ε = 6.22 mM-1 cm-1).

-

Calculate Activity: Determine the rate of reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ellagitannin biosynthesis: laccase-catalyzed dimerization of tellimagrandin II to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. masjaps.com [masjaps.com]

- 6. mdpi.com [mdpi.com]

- 7. PHYTON | The Role of Salicylic Acid Signal in Plant Growth, Development and Abiotic Stress [techscience.com]

- 8. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Light signaling in plants—a selective history - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Light signaling induces anthocyanin biosynthesis via AN3 mediated COP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Ellagic Acid Dihydrate: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ellagic acid (EA), a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which ellagic acid dihydrate exerts its effects on cells. It focuses on its roles in inducing apoptosis, modulating the cell cycle, regulating oxidative stress, and attenuating inflammatory responses. This document synthesizes current experimental evidence, presents quantitative data in structured tables, details common experimental protocols, and provides visual representations of key signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

Ellagic acid's cellular effects are multifaceted, targeting several key signaling pathways involved in cell survival, proliferation, and inflammation. Its primary mechanisms include the induction of apoptosis, arrest of the cell cycle, and modulation of cellular oxidative and inflammatory status.[1][3][6]

Induction of Apoptosis

Ellagic acid is a potent inducer of apoptosis in various cancer cell lines, leaving normal cells largely unaffected.[3][7] It primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.

-

Mitochondrial Pathway Activation: EA disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm.[8] This is often mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio.[1][9]

-

Caspase Cascade Activation: The release of cytochrome C activates a cascade of cysteine proteases known as caspases. Specifically, EA has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase).[1][10] Activated caspase-3 then cleaves cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]

-

NF-κB Inhibition: In some cell types, such as pancreatic cancer cells, EA's pro-apoptotic effect is linked to its ability to inhibit the nuclear factor κB (NF-κB) signaling pathway, a major pro-survival factor.[8][11]

Caption: Ellagic acid-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Ellagic acid can inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[6][11][12][13][14] This prevents cells from entering the S phase (DNA synthesis), thereby halting replication.

-

TGF-β/Smad Pathway: In breast and colon cancer cells, EA has been shown to induce G0/G1 arrest by activating the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway.[6][12][13] Activation of this pathway leads to changes in the expression of cell cycle regulatory proteins.

-

p53/p21 Pathway: In bladder cancer cells, EA increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[14][15] The p21 protein binds to and inhibits CDK2, a key enzyme for the G1/S transition, leading to cell cycle arrest.[14][15]

-

STAT3 Inhibition: In cervical cancer cells, EA inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[16] This leads to the downregulation of STAT3 target genes like Cyclin D1, which is essential for G1 phase progression.[16]

Caption: Pathways for Ellagic Acid-induced G1 cell cycle arrest.

Antioxidant and Pro-oxidant Activities

Ellagic acid exhibits a dual functionality, acting as an antioxidant in normal cells and potentially as a pro-oxidant in cancer cells.[17]

-

Antioxidant Effects: In normal cells, EA is a potent scavenger of free radicals and reactive oxygen species (ROS).[1][4] It can inhibit lipid peroxidation and increase the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1][18] This protective effect is attributed to its ability to donate electrons and chelate metal ions.[4] EA can also activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[18]

-

Pro-oxidant Effects: In certain cancer cells, at higher concentrations, EA can induce the production of ROS.[17] This increase in oxidative stress can damage cellular components and contribute to the induction of apoptosis.[17] The pro-oxidant activity is thought to be related to the formation of semiquinone radicals during its metabolism.[17]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer.[19] Ellagic acid demonstrates significant anti-inflammatory properties.

-

Cytokine Modulation: EA can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[20][21][22] Conversely, it can increase the levels of anti-inflammatory cytokines such as IL-10.[20][21]

-

Inhibition of Inflammatory Pathways: EA has been shown to inhibit key inflammatory signaling pathways, including MAPK and PI3K/Akt.[23] By targeting proteins such as AKT1, PTGS2 (COX-2), and MAPK3, EA can suppress the downstream signaling that leads to an inflammatory response.[2][23] While some studies show EA inhibits NF-κB, others suggest its anti-inflammatory effects can be independent of this pathway, instead relying on cytokine modulation.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of ellagic acid.

Table 1: Cytotoxicity (IC50) of Ellagic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Human Lung Cancer | 25.9 µM | [24] |

| HeLa | Human Cervical Cancer | ~20-30 µM | [16] |

| HOS | Human Osteogenic Sarcoma | ~10 µg/ml | [1] |

| T24 | Human Bladder Cancer | Significant effects at 10-50 µM | [14] |

Table 2: Effects of Ellagic Acid on Apoptosis and Cell Cycle

| Cell Line | Parameter | Concentration | Result | Reference |

| MCF-7 | Apoptotic Rate | 15 µg/ml | 4.36 ± 0.35% | [12] |

| MCF-7 | Apoptotic Rate | 20 µg/ml | 10.24 ± 1.23% | [12] |

| 1205LU | Apoptosis | 50 µM | Significant increase (P<0.01) | [11] |

| 1205LU | Apoptosis | 100 µM | Significant increase (P<0.001) | [11] |

| WM852c | G1 Phase Cells | 50 µM | Significant increase (P<0.01) | [11] |

Table 3: Effects of Ellagic Acid on Protein/Enzyme Expression and Activity

| Cell Line / System | Target | Concentration | Effect | Reference |

| PANC-1, AsPC-1 | Caspase-3, Caspase-9 | 0-1000 µM | Dose-dependent increase in activity | [10] |

| HeLa | p-STAT3 (Tyr705) | 30 µM | ~70% reduction | [16] |

| HeLa | Cyclin D1 | 30 µM | ~66% reduction | [16] |

| HT22 | SOD Activity | 20 µM | Increased from 24.2 to 51.5 U/mg protein | [18] |

| HT22 | CAT Activity | 20 µM | Increased from 2.1 to 5.1 U/mg protein | [18] |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of ellagic acid (dissolved in DMSO, then diluted in media) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells (e.g., 4x10⁵ cells) in 10 cm plates, allow adherence, and treat with desired concentrations of ellagic acid for the desired time (e.g., 72 hours).[11]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Cell Treatment: Treat cells with ellagic acid for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to degrade RNA) and Propidium Iodide (a DNA intercalating agent).

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram shows peaks corresponding to G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Treat cells with ellagic acid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p53, p-STAT3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.

Caption: A typical experimental workflow for studying ellagic acid.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Ellagic Acid upon Brain Cells: A Mechanistic View and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in Nutrition | Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration [lidsen.com]

- 8. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ellagic acid inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. Ellagic acid induced p53/p21 expression, G1 arrest and apoptosis in human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Investigation of the biological and anti-cancer properties of ellagic acid-encapsulated nano-sized metalla-cages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ellagic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenol found in various fruits, nuts, and seeds, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of ellagic acid dihydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antidiabetic, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways modulated by this promising compound.

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing harmful free radicals, thereby protecting cells from oxidative damage. Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and scavenge various reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 11.75 ± 0.53 | Ascorbic Acid | 12.27 ± 0.28 |

| ABTS Radical Scavenging | 11.28 ± 0.28 | Ascorbic Acid | 86.35 ± 0.02 |

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations.

-

Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

-

-

Assay:

-

To each well of a 96-well microplate, add a specific volume of the DPPH solution.

-

Add an equal volume of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

-

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC50 Value |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Not explicitly stated, but significant inhibition observed.[1] |

| U937 Monocytes | LPS | NF-κB Activity | Reduced LPS-induced activity.[2] |

| THP-1 Macrophages | LPS | Toll-like receptor 4 expression | Dramatically reduced.[2] |

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (for Nitric Oxide measurement)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO and cytokine production by this compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each inflammatory mediator.

-

Anticancer Activity

This compound has demonstrated potent anticancer effects in various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

Table 3: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) |

| KLE | Endometrial Cancer | 18.13[3] |

| AN3CA | Endometrial Cancer | 19.05[3] |

| PANC-1 | Pancreatic Cancer | ~10 (inhibition observed)[4] |

| AsPC-1 | Pancreatic Cancer | ~100 (inhibition observed)[4] |

| MIA PaCA-2 | Pancreatic Cancer | ~1000 (inhibition observed)[4] |

| MCF-7 | Breast Cancer | Not explicitly stated, but G0/G1 arrest observed.[5] |

| HCT-116 | Colon Cancer | Not explicitly stated, but G0/G1 arrest observed.[6] |

| 4T1 | Breast Cancer | 0.28 ± 0.01 RE mg/g (for fireweed extract rich in ellagic acid)[7] |

| Caki-1 | Kidney Cancer | 1.56 ± 0.01 RE mg/g (for black walnut extract rich in ellagic acid)[7] |

| HCT116 | Colon Cancer | 2.56 ± 0.02 RE mg/g (for black walnut extract rich in ellagic acid)[7] |

| ES-2 | Ovarian Carcinoma | Inhibition observed at 10-100 µM[8] |

| PA-1 | Ovarian Carcinoma | Inhibition observed at 10-100 µM[8] |

| CDK6 | (Enzyme Target) | 3.053[9] |

| MCF-7 | Breast Cancer | 34.9% of main ingredients in an extract showing activity[10] |

| SMMC-7721 | Hepatocellular Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |

| HeLa | Cervical Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |

| SKOV3 | Ovarian Carcinoma | 34.9% of main ingredients in an extract showing activity[10] |

Note: RE mg/g refers to rutin (B1680289) equivalents per gram of dry material.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve ellagic acid).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Table 4: Neuroprotective Activity of this compound

| Cell Line | Toxin | Effect | Concentration |

| SH-SY5Y | Amyloid-β (Aβ) | Reduced neurotoxicity | Not specified, but significant reduction observed. |

| SH-SY5Y | Heavy Metals (Cd, Hg, Pb) | Cytoprotective effect | Concentration-dependent[9] |

| SH-SY5Y | Aggregated α-synuclein | Attenuated toxicity, suppressed apoptosis, activated autophagy | Not specified, but effects observed.[11] |

Experimental Protocol: Neuroprotection Assay Against β-Amyloid Toxicity

This protocol describes a method to assess the neuroprotective effects of this compound against β-amyloid-induced toxicity in a neuronal cell line.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Amyloid-β (1-42) peptide

-

This compound

-

MTT solution

-

DMSO

Procedure:

-

Aβ Peptide Preparation:

-

Prepare aggregated Aβ (1-42) by dissolving the peptide in a suitable solvent and incubating it to form oligomers or fibrils.

-

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in the appropriate medium.

-

Seed the cells in 96-well plates.

-

Pre-treat the cells with different concentrations of this compound for a designated time.

-

Expose the cells to the prepared aggregated Aβ peptide for 24-48 hours.

-

-

Cell Viability Assessment:

-

Perform an MTT assay as described in the anticancer activity protocol to determine the viability of the cells.

-

-

Data Analysis:

-

Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to determine the protective effect.

-

Calculate the percentage of neuroprotection afforded by different concentrations of this compound.

-

Antidiabetic Activity

This compound has been investigated for its potential to manage diabetes by inhibiting key carbohydrate-digesting enzymes.

Table 5: Antidiabetic Activity of this compound

| Enzyme | IC50 Value |

| α-glucosidase | Not explicitly stated, but inhibitory activity is reported. |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of this compound on the α-glucosidase enzyme.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add phosphate buffer, α-glucosidase solution, and different concentrations of this compound or acarbose.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate pNPG to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding sodium carbonate solution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of α-glucosidase inhibition using the formula:

-

Determine the IC50 value for this compound.

-

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Table 6: Antimicrobial Activity of this compound (MIC/MBC Values)

| Microorganism | Activity | MIC (µg/mL) | MBC (mg/mL) |

| Trichophyton rubrum | Antifungal | 18.75[12] | - |

| Dermatophyte strains | Antifungal | 18.75 - 58.33[12] | - |

| Candida strains | Antifungal | 25.0 - 75.0[12] | - |

| Candida albicans | Antifungal | 250 - 2000[13] | >2 |

| Candida auris | Antifungal | 0.125 - 0.25[14] | - |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | - | 1-2[15] |

| Pseudomonas aeruginosa | Antibacterial | - | 1-1.5[15] |

| Escherichia coli | Antibacterial | - | 1-2[15] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

96-well microplates

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

-

-

Serial Dilution:

-

Perform serial two-fold dilutions of this compound in the broth medium directly in the wells of a 96-well microplate.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well.

-

-

Incubation:

-

Incubate the microplate at the appropriate temperature and for the required duration for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Modulation of Key Signaling Pathways

The diverse biological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways. Understanding these molecular mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ellagic acid has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[16][17][18][19][20][21]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ellagic acid can modulate this pathway to exert its anticancer and anti-inflammatory effects.[4][7][14][22][23]

STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Ellagic acid's immunomodulatory and anticancer effects are partly mediated through its influence on this pathway.[22][24][25][26]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer, and ellagic acid has been shown to inhibit its activity.[3][13][23][27][28][29]

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Ellagic acid and urolithin A modulate the immune response in LPS-stimulated U937 monocytic cells and THP-1 differentiated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]

- 5. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellagic acid potentiates the effect of quercetin on p21waf1/cip1, p53, and MAP-kinases without affecting intracellular generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Anticancer Activity of Medicinal Plants Predominantly Accumulating Ellagic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ellagic Acid Exerts Anti-proliferation Effects via Modulation of Tgf-Β/Smad3 Signaling in MCF-7 Breast Cancer Cells [journal.waocp.org]

- 13. Anti-Cancer Role of Ellagic Acid by Modulating the Altered PI3K/PTEN/Akt Pathway in Bladder Cancer - Watch Related Videos [visualize.jove.com]

- 14. researchgate.net [researchgate.net]

- 15. journal.waocp.org [journal.waocp.org]

- 16. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 17. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Evaluating the effects of ellagic acid on pSTAT3, pAKT, and pERK1/2 signaling pathways in prostate cancer PC3 cells. | Semantic Scholar [semanticscholar.org]

- 26. Ellagic acid improves benign prostate hyperplasia by regulating androgen signaling and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Ellagic Acid Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of ellagic acid dihydrate, focusing on its mechanisms of action, experimental validation, and quantitative effects. It delves into the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from various in vitro and in vivo studies in structured tables and provides detailed experimental protocols to facilitate further research and development of ellagic acid as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] Ellagic acid (EA) is a polyphenol that has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on the dihydrate form of ellagic acid and its well-documented anti-inflammatory capabilities.

Mechanisms of Anti-inflammatory Action

Ellagic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Ellagic acid has been shown to inhibit NF-κB activation by preventing the degradation and phosphorylation of its inhibitory protein, IκBα. This, in turn, blocks the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby downregulating the expression of NF-κB target genes.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5][6] Ellagic acid has been demonstrated to suppress the phosphorylation of key components of the MAPK pathways, such as MEK1/2, ERK, SEK1/MKK4, and JNK.[5][7][8] By inhibiting these signaling cascades, ellagic acid can reduce the production of pro-inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][9] Ellagic acid has been shown to inhibit the activation of the NLRP3 inflammasome in microglia, leading to a reduction in the release of these potent pro-inflammatory cytokines.[3][10]

dot

Caption: Signaling pathways modulated by Ellagic Acid.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of ellagic acid have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of Ellagic Acid

| Cell Line | Inflammatory Stimulus | Ellagic Acid Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS | 1, 2, 4 µg/mL | TNF-α, IL-6, IL-1β Production | Dose-dependent reduction | [4] |

| RAW 264.7 Macrophages | LPS | 1, 2, 4 µg/mL | IL-10 Production | Dose-dependent increase | [4][11] |

| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | ERK Phosphorylation | Attenuated | [7] |

| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | TNF-α Production | Inhibition | [7] |

| BV-2 Microglial Cells | LPS (1 µg/mL) | 50, 100 µM | Nitric Oxide (NO) Production | Concentration-dependent inhibition | [7] |

| BV-2 Microglial Cells | LPS | Not specified | NLRP3 Inflammasome Activation | Inhibited | [3] |

| Human Dermal Fibroblasts | IL-1β, IL-6, TNF-α or LPS | 10⁻⁶ M, 10⁻⁷ M | IL-1β and IL-6 Secretion | Reduced | [4] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | 1000 µM | p-MEK1/2 and p-ERK Expression | Significantly suppressed | [5] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | Not specified | p-SEK1/MKK4 and p-JNK Expression | Concentration-dependent inhibition | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Ellagic Acid

| Animal Model | Inflammatory Challenge | Ellagic Acid Dosage | Measured Parameter | Result | Reference |

| Mice | LPS-induced Acute Lung Injury | 5 mg/kg (i.p.) | TNF-α, IL-6, IL-1β in BALF | Reduced | [11] |

| Mice | LPS-induced Acute Lung Injury | 5 mg/kg (i.p.) | IL-10 in BALF | Increased | [11] |

| Rats | Carrageenan-induced Paw Edema | 75 and 150 mg/kg (i.m.) | Paw Edema Volume | Dose-dependent reduction | [12] |

| Rats | Carrageenan-induced Paw Edema | 1-30 mg/kg (i.p.) | Paw Edema Volume | Dose-dependent reduction (ED₅₀ = 8.41 mg/kg) | [13][14] |

| Rats | Carrageenan-induced Paw Edema | 10, 30 mg/kg (i.p.) | TNF-α and IL-1β in Paw Tissue | Inhibited | [13] |

| Rats | Carrageenan-induced Paw Edema | 10, 30 mg/kg (i.p.) | Serum Nitric Oxide (NO) Level | Significant reduction | [13] |

| Rats | Collagen-induced Arthritis | 25, 50, 100 mg/kg | Arthritis Index and Paw Swelling | Attenuated | [15] |

| Rats | LPS-induced Neuroinflammation | 100 mg/kg (oral) | ERK Phosphorylation in Substantia Nigra | Inhibited | [7] |

| Mice | MOG-induced EAE | 10, 50 mg/kg/day (p.o.) | Tissue levels of TNF-α, IL-6, IL-17A | Partially restored | [10] |

| Mice | MOG-induced EAE | 10, 50 mg/kg/day (p.o.) | Tissue levels of NLRP3 and Caspase-1 | Lowered | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to assess the anti-inflammatory effects of ellagic acid.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent evaluation of the anti-inflammatory effects of ellagic acid.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

-

Griess Reagent for Nitric Oxide (NO) assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Pre-treat the cells with various concentrations of ellagic acid (e.g., 1, 2, 4 µg/mL) for 1 hour.[4][16]

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

-

Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine and NO analysis.

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11][16]

-

Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.[16]

dot

Caption: In Vitro Anti-inflammatory Assay Workflow.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (male, 6 weeks old)

-

Lambda (λ) Carrageenan

-

This compound

-

Vehicle (e.g., N-Methylpyrrolidine:Triethanolamine (9:1) or saline)

-

Positive control (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Carrageenan control, Ellagic acid treated groups (e.g., 75 and 150 mg/kg), and Positive control group.[12]

-

Initial Paw Volume Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[12]

-

Compound Administration: Administer ellagic acid (intramuscularly or intraperitoneally) or the vehicle 1 hour before the carrageenan injection.[12][13]

-

Induction of Edema: Inject 100 µL of 1.5% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[17]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

dot

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established experimental model for rheumatoid arthritis, sharing several pathological features with the human disease.[18][19]

Materials:

-

DBA/1 mice or Wistar rats

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

Procedure:

-

Preparation of Emulsion: Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant.[15]

-

Primary Immunization: On day 0, immunize the rats by intradermal injection at the base of the tail with 100 µL of the CII/CFA emulsion.

-

Booster Immunization: On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant.

-

Treatment: Begin treatment with ellagic acid (e.g., 25, 50, 100 mg/kg, daily) after the onset of arthritis.[15]

-

Clinical Assessment: Monitor the animals daily for signs of arthritis. Score the severity of arthritis based on a scale that evaluates erythema and swelling of the paws.

-

Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[15][19]

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from a range of in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for the treatment of inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and therapeutic efficacy of ellagic acid. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and optimal dosage of ellagic acid in humans.

References

- 1. Improvements in Metabolic Health with Consumption of Ellagic Acid and Subsequent Conversion into Urolithins: Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Potential of Ellagic Acid: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]